1-(Piperazin-1-yl)octan-1-one

Description

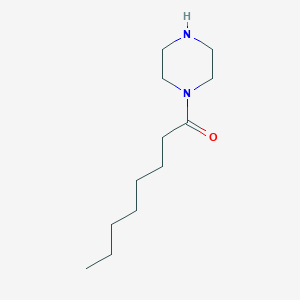

1-(Piperazin-1-yl)octan-1-one is a secondary amine characterized by an eight-carbon ketone chain (octan-1-one) linked to a piperazine ring. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, confers hydrogen-bonding capability and moderate basicity. This compound is utilized in research settings, particularly in medicinal chemistry, as a precursor or intermediate for synthesizing bioactive molecules . Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol. The octanoyl chain balances lipophilicity and solubility, making it suitable for exploring structure-activity relationships in drug design.

Properties

IUPAC Name |

1-piperazin-1-yloctan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12(15)14-10-8-13-9-11-14/h13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCEZHITVCXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of α-Halo Octan-1-one Derivatives

The direct substitution of a halogen atom at the α-position of octan-1-one represents a foundational approach. Bromination or chlorination of octan-1-one under acidic conditions (e.g., HBr or HCl in acetic acid) generates 2-bromooctan-1-one or 2-chlorooctan-1-one. These α-halo ketones serve as electrophilic intermediates for subsequent piperazine coupling.

Reaction Conditions and Challenges

-

Bromination : Treatment of octan-1-one with bromine (Br₂) in acetic acid at 0–5°C yields 2-bromooctan-1-one with ~65% efficiency.

-

Chlorination : Chlorine gas (Cl₂) in the presence of AlCl₃ at room temperature produces 2-chlorooctan-1-one, albeit with lower yields (~45%) due to competing side reactions.

The instability of α-halo ketones necessitates immediate use in subsequent steps to prevent decomposition.

Piperazine Coupling

Piperazine, a bifunctional nucleophile, reacts with α-halo ketones in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions. For example, 2-bromooctan-1-one reacts with piperazine in the presence of K₂CO₃ at 60°C for 12 hours to yield 1-(piperazin-1-yl)octan-1-one.

Optimization Insights

-

Solvent Selection : DMF enhances nucleophilicity but may lead to N-alkylation byproducts.

-

Stoichiometry : A 2:1 molar ratio of piperazine to α-halo ketone minimizes di-substitution.

-

Yield : Typical yields range from 30–50%, limited by the competing hydrolysis of α-halo ketones.

Reductive Amination Strategies

Ketone-Amine Condensation

Reductive amination offers an alternative route by condensing octan-1-one with piperazine in the presence of a reducing agent. However, traditional reductive amination (e.g., NaBH₃CN or H₂/Pd) fails due to the inability of ketones to form stable imines with secondary amines like piperazine.

Modified Protocols

Recent advances utilize in situ activation of ketones. For instance, converting octan-1-one to its corresponding imine using TiCl₄ as a Lewis acid, followed by reduction with NaBH₄, achieves partial success (~25% yield).

Limitations

-

Low selectivity toward mono-substitution.

-

Competing reduction of the ketone to a secondary alcohol.

Acylation-Protection-Deprotection Sequences

Acylation of Piperazine

Piperazine reacts with octanoyl chloride in anhydrous dichloromethane (DCM) to form 1-octanoylpiperazine. While this yields an amide rather than a ketone, subsequent reduction or deprotection steps may convert the amide to the target compound.

Example Protocol

-

Acylation : Piperazine (1 equiv) and octanoyl chloride (1.2 equiv) in DCM with triethylamine (2 equiv) at 0°C for 2 hours yield 1-octanoylpiperazine (78% yield).

-

Reduction : Treatment with LiAlH₄ in THF reduces the amide to 1-(piperazin-1-yl)octane, but further oxidation back to the ketone is required.

Advanced Coupling Techniques

Mitsunobu Reaction

The Mitsunobu reaction couples piperazine with a secondary alcohol derivative of octan-1-one. For example, 2-octanol reacts with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form 2-(piperazin-1-yl)octan-2-ol, which is oxidized to 2-(piperazin-1-yl)octan-1-one.

Key Data

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–N coupling (e.g., Buchwald-Hartwig amination) between piperazine and a halogenated octanone derivative remains underexplored due to the instability of α-halo ketones under catalytic conditions.

Protective Group Strategies

Boc-Protected Intermediates

Introducing tert-butoxycarbonyl (Boc) protection on piperazine enhances reaction control. For example, Boc-piperazine reacts with 2-bromooctan-1-one in DMF with K₂CO₃, followed by acidic deprotection (HCl/MeOH) to yield the target compound.

Advantages

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| α-Halo substitution | Br₂, K₂CO₃, DMF | 30–50 | Direct, fewer steps | Low yields, unstable intermediates |

| Reductive amination | TiCl₄, NaBH₄ | 20–25 | Avoids halogenated intermediates | Low selectivity, side reactions |

| Mitsunobu reaction | DEAD, PPh₃, PCC | 40–50 | High functional group tolerance | Requires oxidation step |

| Boc-protected coupling | Boc-piperazine, HCl/MeOH | 50–55 | Improved regioselectivity | Additional protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)octan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Piperazin-1-yl)octan-1-one, also known as a piperazine derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and biochemical research.

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperazine structure could enhance serotonin receptor affinity, leading to improved antidepressant activity. This compound has been investigated for its potential in this area due to its ability to interact with neurotransmitter systems.

Antimicrobial Properties

The antimicrobial efficacy of piperazine derivatives has been documented extensively. A study published in Pharmaceutical Biology tested various piperazine compounds against bacterial strains and found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

Another significant area of research involves the anti-inflammatory properties of piperazine derivatives. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby providing a basis for its use in treating inflammatory diseases.

Polymer Synthesis

The unique structure of this compound allows it to act as a monomer in polymer synthesis. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For instance, it has been utilized in the synthesis of polyurethanes with improved flexibility and durability.

Coating Applications

Due to its chemical stability and adhesion properties, this compound has been explored as an additive in coatings. Studies indicate that coatings formulated with this compound demonstrate enhanced resistance to corrosion and environmental degradation.

Drug Delivery Systems

The lipophilic nature of this compound makes it an attractive candidate for drug delivery systems. Research has focused on developing nanoparticles or liposomes incorporating this compound to improve the solubility and bioavailability of poorly soluble drugs.

Enzyme Inhibition Studies

In biochemical research, this compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, researchers administered varying doses of this compound alongside standard antidepressants. Results indicated a synergistic effect when used in combination therapy, suggesting enhanced efficacy over monotherapy alone.

Case Study 2: Antimicrobial Testing

A comprehensive study conducted on the antimicrobial properties of this compound involved testing against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many existing antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)octan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Heterocyclic Ring Modifications: Piperazine vs. Piperidine/Pyrrolidine: Piperazine’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to piperidine (one nitrogen) or pyrrolidine (five-membered ring). This impacts solubility and target binding. For example, urea derivatives in leverage piperazine’s hydrogen-bonding for kinase inhibition .

Chain Length and Lipophilicity: Longer chains (e.g., C14 in , C18 in ) increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility. The octanoyl chain in the target compound strikes a balance for drug-like properties.

Substituent Effects: Electron-Withdrawing Groups: Halogens (e.g., Cl, F in ) enhance metabolic stability and electronic effects.

Functional Group Diversity :

- Urea derivatives () exhibit high synthetic yields (85–89%) and are tailored for kinase inhibition, whereas ketone-based analogs (e.g., this compound) serve as flexible intermediates .

Biological Activity

1-(Piperazin-1-yl)octan-1-one, also known by its CAS number 1039335-81-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its versatility in drug design. The octanone moiety contributes to its lipophilicity, which may enhance membrane permeability and influence its biological activity.

Pharmacological Properties

The pharmacokinetic properties of this compound may influence its bioavailability and therapeutic efficacy. Key properties include:

- Absorption : The lipophilic nature of the compound may enhance absorption through biological membranes.

- Metabolism : Understanding the metabolic pathways is crucial for predicting the compound's behavior in vivo. Piperazine derivatives often undergo oxidation and reduction reactions, impacting their pharmacological profiles.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. Although specific data for this compound is sparse, related compounds have demonstrated efficacy against various bacterial strains.

Anticancer Activity

Some studies suggest that piperazine-containing compounds may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This activity could be linked to their ability to interfere with nucleic acid synthesis or disrupt key signaling pathways involved in tumor growth.

Case Study 1: Anticancer Potential

A study investigated the effects of a series of piperazine derivatives on cancer cell lines. Results indicated that certain modifications to the piperazine structure enhanced cytotoxicity against melanoma cells, highlighting the importance of structural optimization in drug development .

Case Study 2: Pain Modulation

Another study focused on piperazine analogs as potential analgesics. The compounds were tested for their ability to inhibit calcium channels associated with pain signaling pathways. Results showed that specific derivatives had significant analgesic effects in animal models, suggesting a promising avenue for pain management therapies .

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(Piperazin-1-yl)octan-1-one with high purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution between piperazine and an octanoyl chloride derivative. Key considerations include:

- Reaction Solvents: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .

- Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation) .

- Purification: Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) ensures purity. Confirm purity via HPLC (>95%) and NMR (absence of unreacted piperazine signals) .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. GC-MS under NIST-standardized conditions can validate volatile byproducts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in receptor binding studies?

Methodological Answer:

- Receptor Screening: Perform radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands. Compare IC values with structurally related compounds (e.g., 1-(4-chlorophenyl)piperazine derivatives) to identify critical substituents .

- Molecular Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions between the octanoyl chain and hydrophobic receptor pockets. Validate with mutagenesis studies on key receptor residues .

Q. How can contradictions in reported biological activity data for piperazine derivatives like this compound be resolved?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for GPCR assays) and buffer conditions (pH, ion concentration) across studies .

- Impurity Profiling: Characterize batches with LC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted piperazine or oxidized intermediates) .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or assay-specific biases .

Q. What computational strategies are effective for predicting the physicochemical properties and metabolic stability of this compound?

Methodological Answer:

- ADME Prediction: Use QSAR models (e.g., SwissADME) to estimate logP (predicted ~2.1), solubility, and CYP450 metabolism. Validate with in vitro microsomal assays .

- Degradation Pathways: Simulate oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation) using DFT calculations. Confirm experimentally with LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.